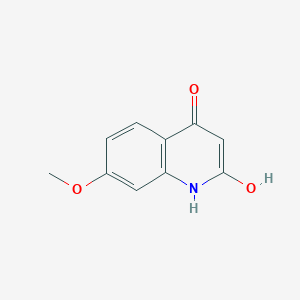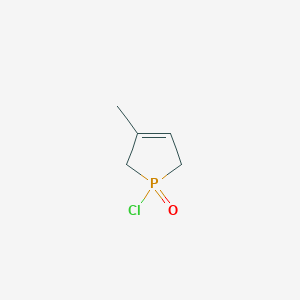
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide is a chemical compound with the molecular formula C5H8ClOP and a molecular weight of 150.54 g/mol This compound is characterized by its unique structure, which includes a phosphole ring with a chlorine atom and a methyl group attached, along with an oxide group at the phosphorus atom
Méthodes De Préparation
The synthesis of 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide typically involves the reaction of appropriate phosphole precursors with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and methylphosphole as starting materials, followed by oxidation with hydrogen peroxide (H2O2) or similar oxidizing agents . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. These methods are designed to meet the demand for the compound in various applications while ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products, often using strong oxidizing agents like or .
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms, typically using reducing agents such as or .
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like or .
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various phosphole derivatives with modified functional groups.
Applications De Recherche Scientifique
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphole-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly in the investigation of phosphorus-containing biomolecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide exerts its effects involves interactions with various molecular targets. The compound’s phosphole ring can engage in π-π stacking interactions and coordination with metal ions , influencing its reactivity and binding properties. These interactions are crucial for its role in catalysis and material science applications.
Comparaison Avec Des Composés Similaires
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 2,5-dihydro-1-methyl-, 1-oxide: This compound lacks the chlorine atom, resulting in different reactivity and applications.
1H-Phosphole, 1-chloro-2,5-dihydro-, 1-oxide:
1H-Phosphole, 1-chloro-3-methyl-, 1-oxide: The position of the methyl group affects the compound’s stability and reactivity.
These comparisons highlight the unique features of this compound, particularly its specific substitution pattern, which influences its chemical behavior and applications.
Propriétés
IUPAC Name |
1-chloro-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEELALQWTFWSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382769 |
Source


|
| Record name | 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18874-22-1 |
Source


|
| Record name | 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
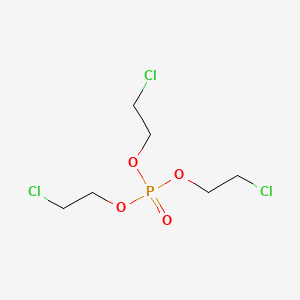
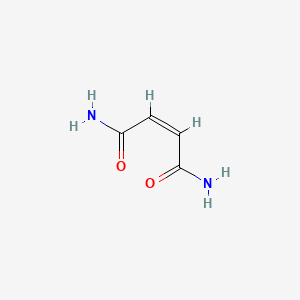
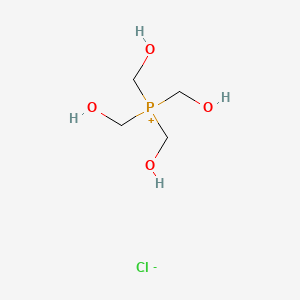
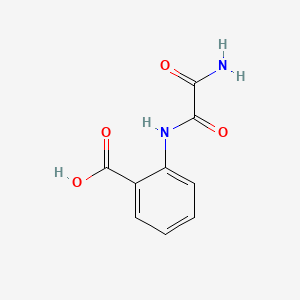
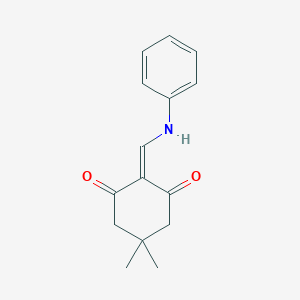

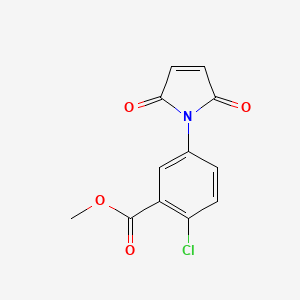
![[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol](/img/structure/B7774441.png)

![2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid](/img/structure/B7774471.png)

